molecular formula C7H6N3O2S- B12340828 2,1,3-Benzothiadiazole,5-methyl-4-nitro-

2,1,3-Benzothiadiazole,5-methyl-4-nitro-

Cat. No.: B12340828
M. Wt: 196.21 g/mol
InChI Key: ZPZTUXNWVQZNLY-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole,5-methyl-4-nitro- is a derivative of 2,1,3-Benzothiadiazole, a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole ring. This compound is known for its strong electron-withdrawing properties, making it a valuable component in the development of photoluminescent materials and electronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,1,3-Benzothiadiazole,5-methyl-4-nitro- can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with thionyl chloride in pyridine, yielding 2,1,3-Benzothiadiazole. The methyl and nitro groups can then be introduced through subsequent reactions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzothiadiazole,5-methyl-4-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of 2,1,3-Benzothiadiazole, which can be further utilized in the synthesis of more complex molecules and materials .

Mechanism of Action

The mechanism of action of 2,1,3-Benzothiadiazole,5-methyl-4-nitro- involves its strong electron-withdrawing properties, which enhance the electronic properties of the resulting materials. The compound interacts with molecular targets and pathways involved in electron transfer and photoluminescence .

Properties

Molecular Formula

C7H6N3O2S-

Molecular Weight

196.21 g/mol

IUPAC Name

(5-methyl-1H-2,1,3-benzothiadiazol-4-ylidene)-dioxidoazanium

InChI

InChI=1S/C7H6N3O2S/c1-4-2-3-5-6(9-13-8-5)7(4)10(11)12/h2-3,8H,1H3/q-1

InChI Key

ZPZTUXNWVQZNLY-UHFFFAOYSA-N

Isomeric SMILES

CC\1=CC=C2NSN=C2/C1=[N+](/[O-])\[O-]

Canonical SMILES

CC1=CC=C2C(=NSN2)C1=[N+]([O-])[O-]

Origin of Product

United States

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